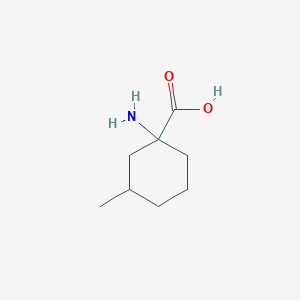

1-Amino-3-methylcyclohexanecarboxylic acid

説明

1-Amino-3-methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group attached to a cyclohexane ring

Synthetic Routes and Reaction Conditions:

-

Amination of 3-Methylcyclohexanecarboxylic Acid:

Starting Material: 3-Methylcyclohexanecarboxylic acid

Reagents: Ammonia or an amine source

Conditions: Typically involves heating the starting material with ammonia or an amine source under pressure.

Reaction: [ \text{3-Methylcyclohexanecarboxylic acid} + \text{NH}_3 \rightarrow \text{this compound} ]

-

Reductive Amination:

Starting Material: 3-Methylcyclohexanone

Reagents: Ammonia or an amine source, reducing agent (e.g., sodium cyanoborohydride)

Conditions: The reaction is carried out in the presence of a reducing agent to facilitate the formation of the amino group.

Reaction: [ \text{3-Methylcyclohexanone} + \text{NH}_3 + \text{Reducing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic medium.

Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.

-

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Typically carried out in anhydrous solvents.

Products: Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.

-

Substitution:

Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Conditions: Typically carried out in the presence of a base.

Products: Substitution of the amino group can lead to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Halogenating Agents: Thionyl chloride, phosphorus tribromide

Major Products:

Oxidation Products: Nitro or nitroso derivatives

Reduction Products: Alcohol derivatives

Substitution Products: Halogenated derivatives

科学的研究の応用

Organic Chemistry

1-Amino-3-methylcyclohexanecarboxylic acid is utilized as a model compound for studying the behavior of naphthenic acids in chemical reactions. Its ability to undergo various transformations makes it a key component in synthetic organic chemistry.

Table 1: Chemical Transformations of this compound

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Oxidation | Ketones or aldehydes | Varies depending on oxidizing agent |

| Reduction | Alcohols | Hydrogenation with catalysts |

| Substitution | Halogenated derivatives | Electrophilic substitution reactions |

Biological Applications

In biological contexts, this compound serves as a precursor in the synthesis of biologically active molecules. It has been investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Case Study: Therapeutic Potential

Research has indicated that derivatives of this compound exhibit activity against specific cancer cell lines, suggesting its potential use in cancer treatment protocols. The compound's ability to modulate biological pathways through its interaction with receptors highlights its significance in drug design.

Medicinal Chemistry

The compound is explored for its role in synthesizing amino acid analogs that can serve as enzyme inhibitors or modulators. Its structural similarity to naturally occurring amino acids allows it to be integrated into peptide synthesis, which is crucial for developing new therapeutic agents.

Table 2: Peptide Synthesis Utilizing this compound

| Peptide Sequence | Yield (%) | Application Area |

|---|---|---|

| Ac-(this compound)-X | 76% | Anticancer agents |

| Ac-(X)-1-Amino-3-methylcyclohexanecarboxylic acid | 89% | Enzyme inhibitors |

Industrial Applications

In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability.

Case Study: Specialty Chemicals Production

The compound has been employed in the production of surfactants and emulsifiers, where its amphiphilic nature enhances the performance of these products in various applications, including cosmetics and detergents.

作用機序

The mechanism of action of 1-Amino-3-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

類似化合物との比較

- 1-Amino-2-methylcyclohexanecarboxylic acid

- 1-Amino-4-methylcyclohexanecarboxylic acid

- 1-Amino-3-ethylcyclohexanecarboxylic acid

Comparison: 1-Amino-3-methylcyclohexanecarboxylic acid is unique due to the specific position of the methyl group on the cyclohexane ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds. For example, the position of the methyl group can affect the compound’s ability to interact with molecular targets and its overall stability.

生物活性

1-Amino-3-methylcyclohexanecarboxylic acid (AMCHA) is an organic compound characterized by its unique structure, which includes a cyclohexane ring with an amino group and a carboxylic acid functional group. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

This compound can be synthesized through various methods, typically involving the amination of 3-methylcyclohexanecarboxylic acid using ammonia or amine sources under specific conditions. The reaction can be summarized as follows:

This compound is notable not only for its structure but also for its reactivity, which includes potential carboxylation reactions that enhance its utility in organic synthesis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

- Neurotransmitter Interaction : AMCHA may interact with neurotransmitter receptors, influencing neurological functions. This potential interaction suggests a role in modulating synaptic transmission and could have implications for neuropharmacology.

- Fibrinolytic Activity : AMCHA has been studied for its inhibitory effects on the fibrinolytic system. In vitro studies have shown that it is a potent inhibitor compared to other compounds like EACA (epsilon-aminocaproic acid), demonstrating significant effects in models of accelerated fibrinolysis .

- Cellular Metabolism : The compound has been investigated for its influence on cellular processes and metabolic pathways, indicating potential therapeutic applications in metabolic disorders .

The mechanism of action of this compound involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group may form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound compared to similar compounds influences its biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Amino-2-methylcyclopentanecarboxylic acid | Cyclopentane ring with an amino group | Smaller ring structure affects reactivity |

| 4-Aminobutyric acid | Linear structure with four carbons | Acts as a neurotransmitter (GABA) |

| 3-Methylcyclohexanecarboxylic acid | Cyclohexane ring with a carboxyl group | Used in organic synthesis |

This table highlights how variations in structure can lead to differences in reactivity and biological activity among related compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of AMCHA:

- Fibrinolytic Inhibition : A study demonstrated that AMCHA significantly inhibited fibrinolysis in rabbit models when administered intravenously or orally, outperforming EACA in potency. This suggests potential clinical applications in managing conditions related to excessive fibrinolysis .

- Neurotrophic Effects : Research on structurally similar compounds indicates that modifications to the cyclohexane framework can retain neurotrophic activity. This opens avenues for developing derivatives of AMCHA that may enhance neurite outgrowth and neuronal health .

特性

IUPAC Name |

1-amino-3-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-2-4-8(9,5-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBXWGZZLXIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388644 | |

| Record name | 1-Amino-3-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55550-84-0 | |

| Record name | 1-Amino-3-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。